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Compound of Interest

Compound Name: m-PEG12-amine

Cat. No.: B2876786

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene
glycol)-amine with 12 ethylene glycol units (m-PEG12-amine), a critical reagent in
bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-
drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACS). This document
outlines the key commercial suppliers, technical specifications, and detailed experimental
protocols for its application in research settings.

Overview of m-PEG12-amine

m-PEG12-amine is a monodisperse polyethylene glycol (PEG) linker featuring a terminal
methoxy group and a terminal primary amine. The methoxy group renders the PEG terminus
inert, preventing non-specific interactions, while the primary amine provides a reactive handle
for covalent conjugation to various functional groups. The hydrophilic 12-unit PEG chain
enhances the solubility and bioavailability of conjugated molecules, reduces immunogenicity,
and improves pharmacokinetic profiles.[1] Its defined length and molecular weight ensure
batch-to-batch consistency, a critical requirement for therapeutic development.

Commercial Suppliers and Product Specifications

A variety of life science suppliers offer m-PEG12-amine for research purposes. The following
tables summarize the product specifications from several prominent vendors to facilitate easy
comparison.
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Table 1: General Product Information

Molecular
. Catalog Molecular .
Supplier CAS Number Weight ( g/mol
Number Formula |

BroadPharm BP-21112 1977493-48-3 C25H53N0O12 559.7
ChemScene CS-0114743 1977493-48-3 C25H53NO12 559.69
Selleck

) S0603 1977493-48-3 C25H53N012 559.69
Chemicals
JenKem Custom

] N/A C25H53N012 ~560

Technology Synthesis
Immunomart HY-140227 1977493-48-3 C25H53N012 559.69

ble 2: Technical Specificat

Supplier Purity Solubility Storage Conditions
Water, DMSO, DCM,
BroadPharm =298% -20°C
DMF
-20°C, protect from
ChemScene >98% Not specified light, stored under
nitrogen
] 2 years at -20°C
Selleck Chemicals 98.4% DMSO o
(liquid)
=>95% (for similar -
JenKem Technology Not specified -20°C
products)
-20°C (Powder,
DMSO: 100 mg/mL ]
Immunomart >98.0% protect from light,

(ultrasonic)

stored under nitrogen)

Core Applications and Reactivity
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The primary amine group of m-PEG12-amine is a versatile nucleophile, enabling its
conjugation to a variety of electrophilic functional groups. This reactivity is the foundation of its
utility in modifying proteins, peptides, small molecules, and surfaces.

Stable Amide Bond Schiff Base (Reductive Amination)

m-PEG12-amine
(CH30-(CH2CH20)12-CH2CH2-NH:2)

(pH 7-9)

Aldehyde/Ketone (-CHO)
(e.g., on Glycoproteins)

Carboxylic Acid (-COOH)
(e.g., on Proteins, Surfaces)

Click to download full resolution via product page

Caption: Chemical reactivity of the m-PEG12-amine terminal group.

Experimental Protocols

The following protocols are generalized methodologies for common applications of m-PEG12-
amine. Optimization of molar ratios, reaction times, and purification methods is recommended
for specific applications.

Protocol 1: Conjugation of m-PEG12-amine to a
Carboxylic Acid-Containing Molecule (e.g., Protein)
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This protocol describes the formation of a stable amide bond between the primary amine of m-
PEG12-amine and a carboxyl group on a target molecule using carbodiimide chemistry.

Materials:
e m-PEG12-amine
o Carboxylic acid-containing molecule (e.g., protein, nanopatrticle)
» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS) or Sulfo-NHS
o Activation Buffer: 0.1 M MES, pH 4.5-6.0
o Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
e Quenching Buffer: 1 M Tris-HCI, pH 8.0, or 1 M hydroxylamine
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 Purification system (e.g., dialysis cassettes, size-exclusion chromatography)
Procedure:
o Preparation of Reagents:

o Equilibrate EDC and NHS to room temperature before opening.

o Prepare a stock solution of m-PEG12-amine in DMF or DMSO.

o Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 Activation of Carboxylic Acids:

o Add EDC (typically a 10-fold molar excess over carboxyl groups) and NHS (a 5-fold molar
excess) to the dissolved target molecule.
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o Incubate for 15-30 minutes at room temperature to form the reactive NHS ester
intermediate.

Conjugation Reaction:
o Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

o Immediately add the desired molar excess of the m-PEG12-amine stock solution to the
activated molecule solution.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

Quenching and Purification:

o Quench any unreacted NHS esters by adding Quenching Buffer and incubating for 15
minutes.

o Remove unreacted m-PEG12-amine and byproducts by dialysis against PBS or through
size-exclusion chromatography.

Characterization:

o Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, which
will show a molecular weight shift), mass spectrometry, or HPLC.
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Characterize Product
(SDS-PAGE, MS, HPLC)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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